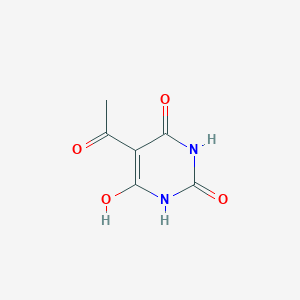

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-hydroxyethylidene-2,4,6-pyrimidinetrione, is a heterocyclic compound with potential therapeutic applications. It is a derivative of pyrimidine and is composed of a five-membered ring of two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in the treatment of a wide range of diseases, including cancer and inflammation.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds, including variants similar to the mentioned compound, have been extensively studied for their applications in synthesis, particularly in the development of medicinal and pharmaceutical products. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized to synthesize pyrimidine derivatives, showcasing the compound's relevance in the synthesis of bioactive molecules. These catalysts offer diverse synthetic pathways, enhancing the development of lead molecules with significant biological activities (Parmar, Vala, & Patel, 2023).

Optical Sensors

Pyrimidine derivatives are also significant in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Their broad range of biological and medicinal applications further highlights the versatility of pyrimidine-based compounds (Jindal & Kaur, 2021).

Molecular Interactions and Stability

The study of tautomeric equilibria in pyrimidine bases reveals the influence of molecular interactions on the stability of these compounds. Such investigations are crucial for understanding the behavior of pyrimidine derivatives in biological systems, including DNA and RNA, where they play fundamental roles (Person et al., 1989).

Pharmacological Effects

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory activities. Their structural variability allows for the modulation of biological activity, making them candidates for the development of new therapeutic agents with minimized toxicity and enhanced efficacy (Rashid et al., 2021).

Antidepressant Properties

The structural and functional diversity of pyrimidine derivatives extends to their use in antidepressant drugs, with a focus on targeting specific receptors like the 5-HT1A receptor. This underscores the potential of pyrimidine-based compounds in addressing complex diseases like depression, through the modulation of neurotransmitter systems (Wang et al., 2019).

Propriétés

IUPAC Name |

5-acetyl-6-hydroxy-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2(9)3-4(10)7-6(12)8-5(3)11/h1H3,(H3,7,8,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOWAZAFHURGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=O)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2581236.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)

![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide](/img/structure/B2581251.png)

![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)